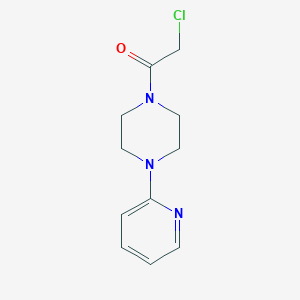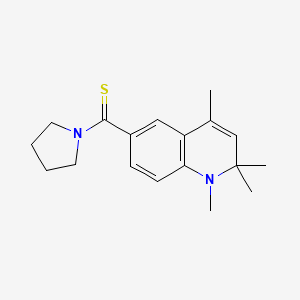
1-(Chloroacetyl)-4-pyridin-2-ylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(氯乙酰基)-4-吡啶-2-基哌嗪是一种化学化合物,由于其独特的结构和潜在应用,在各个科学研究领域引起了人们的兴趣。该化合物由一个哌嗪环组成,该环被一个氯乙酰基和一个吡啶-2-基取代。这些官能团的存在赋予了独特的化学性质,使其成为各种合成和研究目的的宝贵化合物。
准备方法
1-(氯乙酰基)-4-吡啶-2-基哌嗪的合成通常涉及 4-吡啶-2-基哌嗪与氯乙酰氯的反应。该反应在受控条件下进行,以确保选择性地形成所需产物。一般的合成路线可以概括如下:
与氯乙酰氯反应: 在三乙胺等碱存在下,4-吡啶-2-基哌嗪与氯乙酰氯反应。反应通常在二氯甲烷等有机溶剂中低温下进行,以控制反应速率和产率。
纯化: 使用重结晶或柱色谱等技术对粗产物进行纯化,以获得纯的1-(氯乙酰基)-4-吡啶
化学反应分析
Types of Reactions
2-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction: The ethanone group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents, such as tetrahydrofuran (THF), at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学研究应用
2-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
作用机制
The mechanism of action of 2-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridinyl and piperazinyl groups can interact with receptor sites through hydrogen bonding and hydrophobic interactions, modulating receptor function and signaling pathways.
相似化合物的比较
Similar Compounds
- 1-(2-Chloropyridin-4-yl)ethanone
- 2-Chloro-4-acetylpyridine
- 1-(2-Pyridinyl)piperazine
Uniqueness
2-chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is unique due to the combination of its chloro, pyridinyl, and piperazinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and chemical processes.
属性
分子式 |
C11H14ClN3O |
|---|---|
分子量 |
239.70 g/mol |
IUPAC 名称 |
2-chloro-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C11H14ClN3O/c12-9-11(16)15-7-5-14(6-8-15)10-3-1-2-4-13-10/h1-4H,5-9H2 |
InChI 键 |
UMKZSIOUSYFQDQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1E)-1-benzylidene-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036081.png)
![5-(4-chlorophenyl)-7-phenyl-6-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11036091.png)
![2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone](/img/structure/B11036099.png)
![N-(4-chlorophenyl)-2-[1-(4-methoxybenzyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11036107.png)
![5-[8-Fluoro-4,4-dimethyl-2-oxo-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11036112.png)
![Tetramethyl 6'-[(2-chlorophenyl)carbonyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036119.png)
![N-(4-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11036122.png)
![6-(3-methoxypropyl)-2-morpholinopyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11036127.png)
![1-Hydroxyimino-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11036135.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B11036147.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B11036155.png)
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11036162.png)
![1-Benzyl-4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B11036167.png)
